Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]
CAS No.:
Cat. No.: VC17773136
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane] |
| Standard InChI | InChI=1S/C9H15NO/c1-2-9(3-1)6-10-8-5-11-4-7(8)9/h7-8,10H,1-6H2 |
| Standard InChI Key | HSHQTJIPOQZBLR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CNC3C2COC3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] is defined by the IUPAC name spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane], reflecting its spiro junction between the cyclobutane and the partially saturated furopyrrole system . The hydrochloride derivative, commonly used in pharmacological research, incorporates a chloride counterion, yielding the formula C₉H₁₆ClNO. Key identifiers include:
The spiro architecture imposes significant steric constraints, forcing the cyclobutane and furopyrrole rings into orthogonal planes. This geometry has been validated via X-ray crystallography in analogous compounds, though data for this specific molecule remain limited .
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane protons (δ 1.5–2.1 ppm, multiplet) and the pyrrolidine NH group (δ 3.2–3.8 ppm). The furan oxygen’s electron-withdrawing effect deshields adjacent protons, producing a characteristic doublet near δ 4.5 ppm . High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion peak at m/z 153.1134 (calculated for C₉H₁₅NO: 153.1125) , while the hydrochloride form exhibits a dominant [M-Cl]⁺ ion at m/z 154.1201.
Synthetic Methodologies
Azomethine Ylide Cycloaddition
A groundbreaking synthesis, reported by , employs a sequential [3+2] cycloaddition between azomethine ylides and maleimides, followed by nitro group reduction and intramolecular lactamization (Fig. 1). Key steps include:
-
Ylide Formation: Condensation of α-amino acid methyl esters (e.g., glycine methyl ester) with 2-nitrobenzaldehyde generates a stabilized azomethine ylide.
-
Cycloaddition: Reaction with maleimide yields a hexahydropyrrolo[3,4-c]pyrrole intermediate.
-
Reduction-Lactamization: Catalytic hydrogenation of the nitro group to an amine triggers spontaneous cyclization, forming the fused quinoline-pyrrolopyrrole system .
Structural and Electronic Properties
Conformational Analysis
Density functional theory (DFT) calculations on the free base predict a twist-boat conformation for the furopyrrole ring, minimizing allylic strain between the furan oxygen and pyrrolidine nitrogen . The cyclobutane adopts a puckered geometry, with dihedral angles of 25°–30°—consistent with related spiro compounds.
Solubility and Stability
The hydrochloride salt exhibits markedly improved aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL). Accelerated stability studies (40°C/75% RH, 30 days) show <2% degradation for the salt form, whereas the free base degrades by 8% under identical conditions.
Challenges and Future Directions
Current limitations include:
Emerging solutions involve asymmetric catalysis for enantioselective synthesis and continuous-flow reactors to improve throughput . Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking this compound’s full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume